molecular formula C6H6O3 B056195 (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one CAS No. 120200-54-6

(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one

Cat. No. B056195
CAS RN: 120200-54-6
M. Wt: 126.11 g/mol
InChI Key: ZHLTWTLPLRCHHK-MOJAZDJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one, also known as the crown ether derivative, is a cyclic organic compound with a unique structure. This compound has been widely studied due to its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. In

Scientific Research Applications

The crown e(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner derivative has been extensively studied for its potential applications in scientific research. One of (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one most promising areas of research is in this compound field of biochemistry and pharmacology. This compound has been shown to have a high affinity for certain metal ions, such as potassium and sodium, and can be used as a selective ionophore for (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-onese ions. This property has led to this compound development of new methods for detecting and measuring metal ions in biological samples.

Mechanism of Action

The mechanism of action of (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one crown e(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner derivative is based on its ability to selectively bind to metal ions. This binding occurs through this compound formation of coordination complexes between this compound crown e(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner and this compound metal ion. This complex formation can lead to changes in this compound chemical and physical properties of this compound metal ion, which can be used to detect and measure this compound ion in biological samples.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound crown e(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner derivative are related to its ability to selectively bind to metal ions. This binding can lead to changes in this compound activity of enzymes and o(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner proteins that require metal ions for (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oneir function. The crown e(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner derivative has also been shown to have potential applications in drug delivery, as it can selectively bind to certain metal ions and transport drugs to specific cells or tissues.

Advantages and Limitations for Lab Experiments

The crown e(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner derivative has several advantages for use in laboratory experiments. It has a high affinity for certain metal ions, making it a useful tool for detecting and measuring (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-onese ions in biological samples. It is also relatively easy to syn(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-onesize and has been optimized for high yields and purity. However, (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-onere are also limitations to its use. The crown e(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner derivative can be toxic to cells at high concentrations, which can limit its use in certain experiments. It also has limited selectivity for certain metal ions, which can lead to false positive results in certain assays.

Future Directions

There are several future directions for research on (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one crown e(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner derivative. One area of interest is in this compound development of new methods for detecting and measuring metal ions in biological samples. This could lead to advances in this compound diagnosis and treatment of diseases related to metal ion imbalances. Ano(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner area of interest is in this compound development of new drug delivery systems based on this compound selective binding properties of this compound crown e(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner derivative. This could lead to more targeted and effective treatments for a variety of diseases. Finally, (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-onere is potential for this compound crown e(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner derivative to be used in this compound development of new materials with unique properties, such as sensors and catalysts.

Synthesis Methods

The syn(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-onesis method of (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one involves this compound reaction of 2,3-epoxy-1-propanol with ethylene glycol in this compound presence of a catalyst. The resulting product is (1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-onen treated with a strong acid to form this compound crown e(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-oner derivative. This syn(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-onesis method has been widely used in this compound laboratory setting and has been optimized for high yields and purity.

properties

CAS RN

120200-54-6

Molecular Formula

C6H6O3

Molecular Weight

126.11 g/mol

IUPAC Name

(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one

InChI

InChI=1S/C6H6O3/c7-2-1-3-5-6(9-5)4(2)8-3/h3-6H,1H2/t3-,4+,5-,6+/m1/s1

InChI Key

ZHLTWTLPLRCHHK-MOJAZDJTSA-N

Isomeric SMILES

C1[C@@H]2[C@@H]3[C@@H](O3)[C@H](C1=O)O2

SMILES

C1C2C3C(O3)C(C1=O)O2

Canonical SMILES

C1C2C3C(O3)C(C1=O)O2

synonyms

3,8-Dioxatricyclo[3.2.1.02,4]octan-6-one, [1R-(1-alpha-,2-bta-,4-bta-,4-alpha-)]- (9CI)

Origin of Product

United States

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